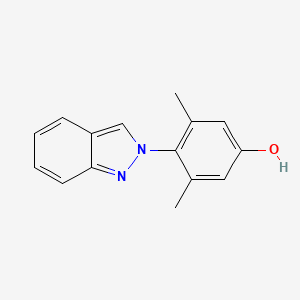

4-(2H-indazol-2-yl)-3,5-dimethylphenol

Description

4-(2H-Indazol-2-yl)-3,5-dimethylphenol is a synthetic aromatic compound featuring a phenol core substituted with methyl groups at the 3- and 5-positions and an indazole moiety at the 4-position. This structure combines the lipophilic properties of methyl-substituted phenols with the heterocyclic aromaticity of indazole, suggesting applications in medicinal chemistry or materials science.

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

4-indazol-2-yl-3,5-dimethylphenol |

InChI |

InChI=1S/C15H14N2O/c1-10-7-13(18)8-11(2)15(10)17-9-12-5-3-4-6-14(12)16-17/h3-9,18H,1-2H3 |

InChI Key |

BHSAGZSUKCYABP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N2C=C3C=CC=CC3=N2)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Phenol Derivatives

3,5-Dimethylphenol (CAS 108-68-9)

- Structure: Phenol with methyl groups at 3 and 5 positions (C₈H₁₀O).

- Properties : White crystalline solid, soluble in water, logP ~2.1 (predicted), used as an antiseptic .

- However, the indazole substituent introduces steric hindrance and electronic effects absent in 3,5-dimethylphenol.

Phenol (C₆H₅OH)

- Properties : Lower logP (~1.5), higher acidity (pKa ~10) due to unsubstituted hydroxyl group .

- Comparison: The indazole and methyl groups in the target compound reduce acidity (electron-donating methyl groups deactivate the phenol) and increase molecular weight (238.29 g/mol vs. 94.11 g/mol for phenol).

Heterocyclic-Substituted Phenols

4-(Benzimidazol-2-yl)-3,5-Dimethylphenol

- Structure : Similar to the target compound but replaces indazole with benzimidazole.

- Comparison : Benzimidazole’s fused benzene-imidazole ring offers different π-π stacking and hydrogen-bonding capabilities. Indazole’s pyrazole-like N–N bond may confer greater thermal stability or unique binding interactions in biological systems.

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole

Indazole Derivatives

Simple Indazole Analogs (e.g., 1H-Indazole)

- Properties : Lower molecular weight (118.14 g/mol), higher solubility in polar solvents.

- Comparison: The phenol and methyl groups in 4-(2H-indazol-2-yl)-3,5-dimethylphenol reduce solubility but add functional groups for derivatization or target engagement.

Structural and Electronic Analysis

Computational and Crystallographic Insights

- Software Tools: Programs like SHELX and WinGX are critical for determining crystal structures of similar compounds . For example, methyl-substituted phenols often exhibit planar aromatic cores with bond lengths of ~1.39 Å (C–O) and ~1.41 Å (C–C).

Key Properties Table

| Property | This compound | 3,5-Dimethylphenol | Phenol | 1H-Indazole |

|---|---|---|---|---|

| Molecular Formula | C₁₅H₁₄N₂O | C₈H₁₀O | C₆H₅OH | C₇H₆N₂ |

| Molecular Weight (g/mol) | 238.29 | 122.16 | 94.11 | 118.14 |

| logP (Predicted) | ~3.0 | ~2.1 | ~1.5 | ~1.8 |

| Solubility (Water) | Low | Moderate | High | Moderate |

| Key Substituents | Indazole, 3,5-methyl | 3,5-methyl | None | None |

Research and Market Context

- Market Data: 3,5-Dimethylphenol has extensive industrial applications, with market forecasts extending to 2046 . The indazole variant’s niche applications might align with high-value pharmaceuticals or agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.